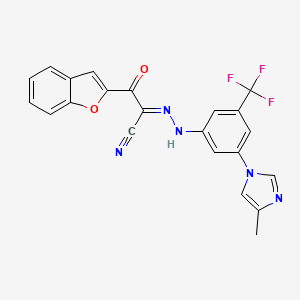
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide is a complex organic compound that features a benzofuran moiety, an imidazole ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide typically involves multi-step organic reactions. The process may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Imidazole Ring: This step may involve the reaction of an appropriate amine with a nitrile or other suitable precursor.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling and Cyanation: The final step involves coupling the intermediate compounds and introducing the cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases. The presence of the imidazole ring and trifluoromethyl group may impart specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)-2-oxoacetohydrazonoyl cyanide: Lacks the trifluoromethyl group.
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-phenyl)-2-oxoacetohydrazonoyl cyanide: Lacks the trifluoromethyl group and has a phenyl group instead.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from similar compounds.
属性
分子式 |
C22H14F3N5O2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(1E)-2-(1-benzofuran-2-yl)-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)anilino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C22H14F3N5O2/c1-13-11-30(12-27-13)17-8-15(22(23,24)25)7-16(9-17)28-29-18(10-26)21(31)20-6-14-4-2-3-5-19(14)32-20/h2-9,11-12,28H,1H3/b29-18+ |
InChI 键 |
WBMQIFLXIWQUJC-RDRPBHBLSA-N |
手性 SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N/N=C(\C#N)/C(=O)C3=CC4=CC=CC=C4O3)C(F)(F)F |
规范 SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)NN=C(C#N)C(=O)C3=CC4=CC=CC=C4O3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




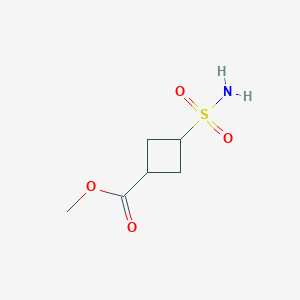
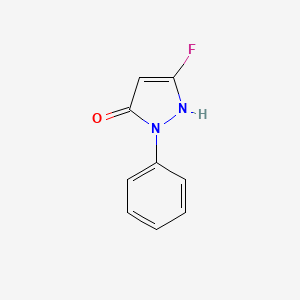
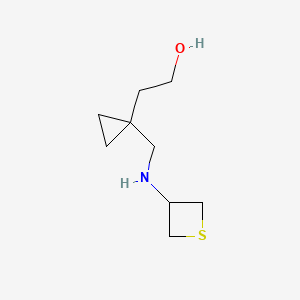

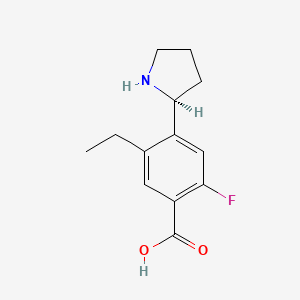
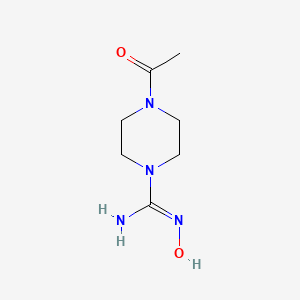

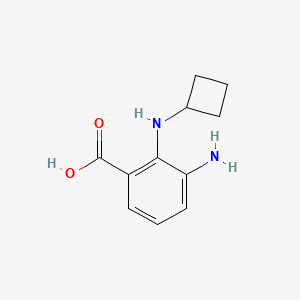
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
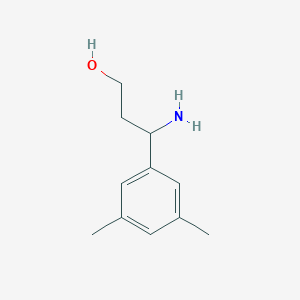
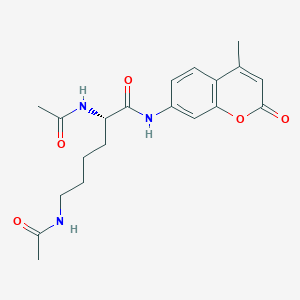
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
